molecular formula C16H16N2O4 B2526998 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one CAS No. 941935-37-1

3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one

Cat. No.: B2526998
CAS No.: 941935-37-1
M. Wt: 300.314
InChI Key: AXFVHHTUOQWFNT-UHFFFAOYSA-N
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Description

3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one is a synthetic hybrid compound designed for pharmaceutical and medicinal chemistry research. It features a coumarin backbone, a privileged scaffold in drug discovery known for its diverse biological activities, linked to a 2,3-dimethylpiperazin-2-one moiety. The coumarin nucleus is extensively documented in scientific literature for its wide range of pharmacological properties, including serving as a key structural component in anticoagulant agents . Furthermore, structural-activity relationship (SAR) studies highlight that substitutions at the C-3 and C-4 positions of the coumarin ring are often critical for enhancing potency, particularly for developing new antibacterial compounds . The integration of the piperazinone ring, a common feature in many bioactive molecules, is intended to modulate the compound's physicochemical properties, solubility, and binding affinity to biological targets. This molecular architecture makes it a versatile intermediate for constructing more complex heterocyclic systems and a candidate for screening against various disease models. Researchers can utilize this compound as a key precursor in the synthesis of novel chemical libraries or as a probe for investigating new mechanisms of action in areas such as oncology, infectious diseases, and neuroscience. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-4-(2-oxochromene-3-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-16(2)15(21)17-7-8-18(16)13(19)11-9-10-5-3-4-6-12(10)22-14(11)20/h3-6,9H,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFVHHTUOQWFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromene moiety, which can be synthesized via the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

The piperazinone ring can be introduced through a cyclization reaction involving appropriate diamines and carbonyl compounds. The final step involves coupling the chromene and piperazinone moieties under conditions that facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one involves its interaction with various molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The piperazinone ring can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

(a) 3,3-Dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one (CAS 952834-98-9)
  • Structure : Features a meta-methylthio benzoyl group instead of chromene-3-carbonyl.
  • Molecular Weight: 278.37 g/mol (vs. ~350–370 g/mol for the chromene derivative), impacting pharmacokinetics .
(b) 3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one (CAS 952886-95-2)
  • Structure : Para-methylthio benzoyl substitution.
  • Comparison : Positional isomerism (meta vs. para) influences steric interactions and binding affinity. Para-substitution may improve crystal packing due to symmetry .
(c) (E)-3,3-Dimethyl-4-(3-(thiophen-2-yl)acryloyl)piperazin-2-one (CAS 123949-34-8)
  • Structure : Acryloyl linker with thiophene substituent.
  • Key Differences :
    • Conjugation : Extended π-system in the acryloyl group may enhance UV absorption or redox activity.
    • Heterocycle : Thiophene’s sulfur atom could participate in hydrophobic interactions absent in the chromene derivative .

Extended Linkers and Complex Substituents

(a) 3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one
  • Structure: Ethyl linker between piperazine and chromenone, with benzodioxole and methoxy groups.
  • Polarity: Additional methoxy and benzodioxole groups enhance hydrophilicity (MW: 480.5 g/mol) .

Pharmacological and Physicochemical Profiles

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Chromene Derivative ~340–360* Chromene-3-carbonyl Planar aromaticity, potential kinase inhibition
CAS 952834-98-9 278.37 3-(Methylthio)benzoyl Enhanced solubility, electron-donating effects
CAS 123949-34-8 264.35 Thiophene acryloyl Redox activity, hydrophobic interactions
CAS 952886-95-2 278.37 4-(Methylthio)benzoyl Symmetric packing, improved crystallinity

*Estimated based on structural analogs.

Biological Activity

3,3-Dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives, which have gained attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one is C15H16N2O3C_{15}H_{16}N_{2}O_{3}. It features a piperazine ring substituted with a chromene moiety, which is known for its role in various biological processes.

Antioxidant Activity

Research has indicated that compounds with chromene structures exhibit significant antioxidant properties. The antioxidant activity of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of chromene derivatives. For instance, compounds similar to 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. These effects are often linked to the induction of apoptosis and cell cycle arrest.

Cell Line IC50 Value (µM) Mechanism
MCF-715.6Induction of apoptosis
A54922.4Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

The biological activity of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit COX enzymes and lipoxygenases (LOX), which are critical in the inflammatory pathway.
  • Molecular Docking Studies : Computational studies indicate that the compound binds effectively to active sites of target proteins, forming hydrogen bonds and hydrophobic interactions that stabilize the complex.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various piperazine derivatives, including 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one. The results demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15.6 µM. The study concluded that this compound could serve as a lead for developing novel anticancer agents.

Study 2: Anti-inflammatory Effects

In another investigation published in Bioorganic & Medicinal Chemistry Letters, the anti-inflammatory properties were assessed using an in vitro model. The compound exhibited a dose-dependent inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

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